

physical and chemical properties of 2,4-dibromophenyl isocyanate

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Compound of Interest

Compound Name: 2,4-Dibromophenyl isocyanate

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Technical Guide: 2,4-Dibromophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2,4-dibromophenyl isocyanate** (CAS RN: 55076-90-9). Due to its bifunctional nature, featuring a highly reactive isocyanate group and a dibrominated aromatic ring, this compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and materials. This document summarizes its structural and physicochemical characteristics, expected reactivity, and general synthetic approaches. It also includes essential safety and handling information. While specific experimental data for this compound is limited in publicly available literature, this guide provides foundational knowledge based on the well-established chemistry of aryl isocyanates.

Core Properties and Data

2,4-Dibromophenyl isocyanate is an aromatic organic compound containing a reactive isocyanate functional group and two bromine substituents on the phenyl ring.

Physical and Chemical Properties

Quantitative experimental data for several physical properties of **2,4-dibromophenyl isocyanate** are not readily available in published literature. The table below summarizes its key

identifiers and computed properties.^[1]

Property	Value	Source
Molecular Formula	C ₇ H ₃ Br ₂ NO	[1]
Molecular Weight	276.91 g/mol	[1]
CAS Number	55076-90-9	[1]
Appearance	Data not available (likely a liquid or low-melting solid)	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Density	Data not available	N/A
Solubility	Data not available (expected to be soluble in common aprotic organic solvents like DCM, THF, toluene)	N/A

Spectroscopic Data

Specific spectral data for **2,4-dibromophenyl isocyanate** is not widely published. However, the characteristic spectral features can be predicted based on its functional groups.

Spectroscopy	Characteristic Peaks
FTIR	Strong, sharp absorption band for the isocyanate (-N=C=O) asymmetric stretch, typically observed around $2250\text{-}2275\text{ cm}^{-1}$. ^[2] This peak is a key diagnostic tool for monitoring reactions involving the isocyanate group.
^1H NMR	The aromatic region would show complex splitting patterns for the three protons on the phenyl ring, influenced by the bromine and isocyanate substituents.
^{13}C NMR	A characteristic resonance for the isocyanate carbon (-N=C=O) is expected in the range of $120\text{-}140\text{ ppm}$. Resonances for the six aromatic carbons would also be present, with those bonded to bromine showing characteristic shifts.

Chemical Structure and Reactivity

The reactivity of **2,4-dibromophenyl isocyanate** is dominated by the electrophilic nature of the carbon atom in the isocyanate group, making it susceptible to attack by a wide range of nucleophiles.

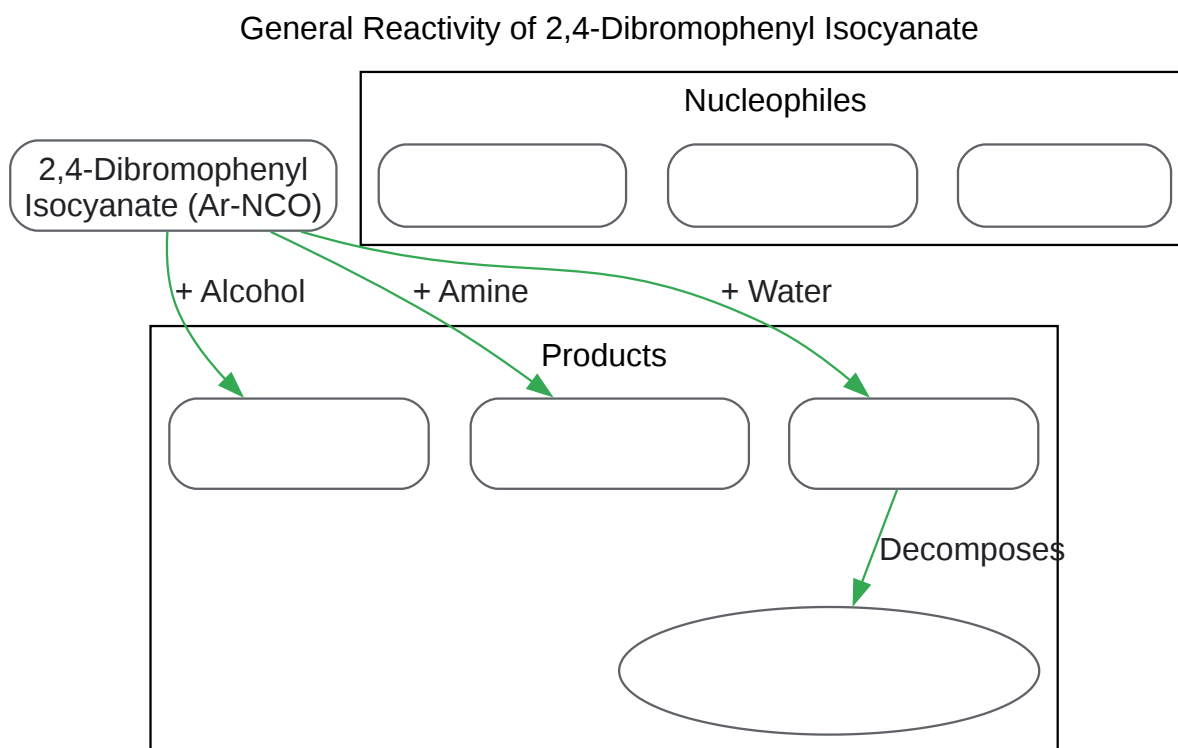
Caption: 2D structure of **2,4-dibromophenyl isocyanate**.

Reactions with Nucleophiles

The isocyanate group readily reacts with compounds containing active hydrogen atoms. These reactions are fundamental to its application in synthesis.

- With Alcohols: Forms urethane (carbamate) linkages.
- With Amines: Forms urea derivatives. This reaction is typically very fast.
- With Water: Initially forms an unstable carbamic acid, which then decomposes to produce a primary amine (2,4-dibromoaniline) and carbon dioxide. The newly formed amine can then

react with another molecule of the isocyanate to form a symmetrical diaryl urea.



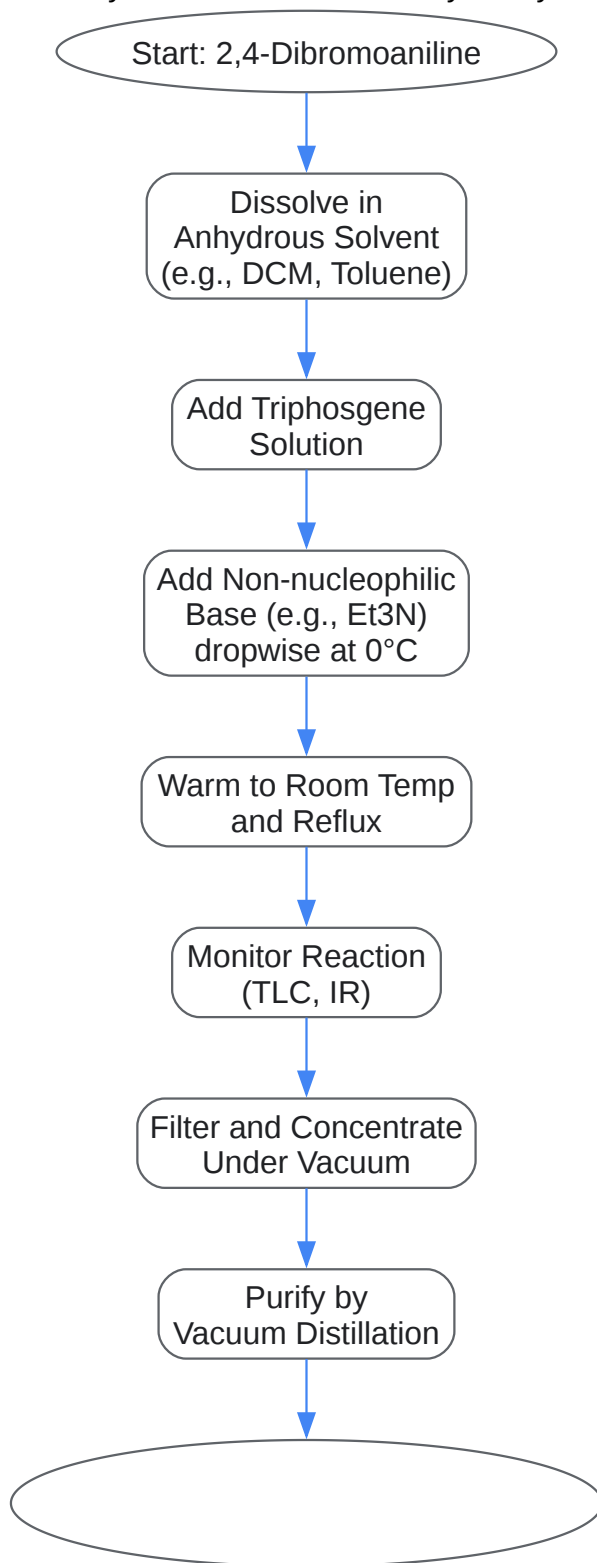
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Caption: Reaction pathways with common nucleophiles.

Synthesis

Aryl isocyanates are commonly synthesized from the corresponding primary amine (aniline). The classical method involves phosgenation, but due to the extreme toxicity of phosgene gas, safer alternatives like triphosgene (a solid) are often used in laboratory settings.

General Synthesis Workflow for Aryl Isocyanates



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Caption: A typical workflow for isocyanate synthesis.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and reactions of **2,4-dibromophenyl isocyanate** are not widely available in peer-reviewed literature. The following are general procedures for the synthesis of aryl isocyanates and their subsequent reaction to form ureas, which should be adapted and optimized for this specific compound.

General Protocol for Synthesis from Aniline using Triphosgene

This procedure is a safer alternative to using phosgene gas and is representative of modern laboratory methods.

- **Setup:** A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. The system should be maintained under a positive pressure of dry nitrogen throughout the reaction.
- **Reagents:** 2,4-Dibromoaniline (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene). A solution of triphosgene (0.4 eq) in the same solvent is prepared separately. Anhydrous triethylamine (2.2 eq) is placed in the dropping funnel.
- **Reaction:** The triphosgene solution is added to the stirred aniline solution. The mixture is then cooled to 0°C in an ice bath.
- **Base Addition:** The triethylamine is added dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains low.
- **Completion:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or by observing the disappearance of the amine starting material and the appearance of the isocyanate peak ($\sim 2270\text{ cm}^{-1}$) in the IR spectrum of an aliquot.
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration. The solvent is removed from the filtrate under reduced pressure. The crude **2,4-dibromophenyl isocyanate** is then purified by vacuum distillation.

General Protocol for Urea Synthesis

This protocol describes the reaction of an aryl isocyanate with a primary amine.

- **Setup:** A round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.
- **Reagents:** A primary or secondary amine (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., acetone, THF, or DCM).
- **Reaction:** A solution of **2,4-dibromophenyl isocyanate** (1.0 eq) in the same solvent is added dropwise to the stirred amine solution at room temperature. The reaction is often exothermic.
- **Completion:** The reaction is typically rapid and may result in the precipitation of the urea product. Stirring is continued for 1-3 hours to ensure complete reaction.
- **Isolation:** If a precipitate has formed, the product is collected by filtration, washed with a small amount of cold solvent, and dried. If the product is soluble, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization.

Safety and Handling

Isocyanates are toxic and highly reactive compounds that require careful handling in a well-ventilated chemical fume hood.

- **Hazard Statements:** **2,4-Dibromophenyl isocyanate** is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is toxic if inhaled (H331), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).[3]
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For procedures with a risk of aerosol generation, a respirator with an appropriate cartridge for organic vapors should be used.
- **Handling:** Avoid contact with skin, eyes, and clothing. Do not breathe vapor or dust. This compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware.

- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, alcohols, amines, and strong bases.
- **Spill and Disposal:** Small spills can be neutralized by covering with an absorbent material (e.g., vermiculite or sand) and then treating with a decontaminating solution (e.g., a mixture of water, ammonia, and detergent). Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2,4-Dibromophenyl isocyanate is a versatile chemical intermediate with significant potential in synthetic chemistry. Its reactivity, governed by the electrophilic isocyanate group, allows for the straightforward synthesis of a variety of derivatives, including ureas and urethanes. While specific, detailed experimental data for this compound is sparse, its properties and reactivity can be reliably inferred from the well-established chemistry of related aryl isocyanates. Researchers working with this compound should exercise caution due to its toxicity and reactivity, adhering to strict safety protocols.

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References

- 1. 2,4-Dibromophenyl isocyanate | C₇H₃Br₂NO | CID 4649127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
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